molecular formula HNO3 B7800632 Nitric Acid CAS No. 78989-43-2

Nitric Acid

Cat. No.: B7800632
CAS No.: 78989-43-2
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Description

Nitric acid is an inorganic compound with the chemical formula HNO₃. It is a highly corrosive and toxic mineral acid, commonly used in various industrial and laboratory processes. Pure this compound is a colorless liquid, but it often appears yellow due to the presence of nitrogen dioxide. It is known for its strong oxidizing properties and is a key reagent in the production of fertilizers, explosives, and many other chemicals .

Synthetic Routes and Reaction Conditions:

    Laboratory Preparation: this compound can be synthesized in the laboratory by reacting potassium nitrate (KNO₃) with concentrated sulfuric acid (H₂SO₄).

Industrial Production Methods:

    Ostwald Process: The primary industrial method for producing this compound is the Ostwald process. This process involves the catalytic oxidation of ammonia (NH₃) to produce nitric oxide (NO), which is then further oxidized to nitrogen dioxide (NO₂). The nitrogen dioxide is absorbed in water to form this compound. .

Types of Reactions:

    Oxidation: this compound is a powerful oxidizing agent. It can oxidize metals and non-metals, often producing nitrogen dioxide (NO₂) as a byproduct. For example: [ Cu + 4HNO₃ \rightarrow Cu(NO₃)₂ + 2NO₂ + 2H₂O ]

    Nitration: this compound is used in nitration reactions to introduce nitro groups (NO₂) into organic molecules. This is a key step in the production of explosives like trinitrotoluene (TNT) and nitroglycerin.

    Neutralization: this compound reacts with bases to form nitrate salts and water. For example: [ HNO₃ + NaOH \rightarrow NaNO₃ + H₂O ]

Common Reagents and Conditions:

Major Products:

    Nitrate Salts: Produced from neutralization reactions.

    Nitro Compounds: Produced from nitration reactions.

    Oxides of Nitrogen: Produced from oxidation reactions.

Mechanism of Action

Target of Action

Nitric acid (HNO3) is a highly corrosive mineral acid . It primarily targets organic materials and metals, where it acts as a formidable oxidizing agent . It also targets the human body, where it acts as a contact irritant, causing adverse effects at the site of exposure .

Mode of Action

This compound interacts with its targets through oxidation and reduction reactions . It decomposes and releases nascent oxygen, making it an excellent oxidizing agent . In the human body, this compound readily dissociates into hydrogen and nitrate ions, causing corrosive effects due to its low pH .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the nitrogen cycle, where it plays a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions . This compound is also involved in the production of nitric oxide, a signaling molecule that influences group behavior in microorganisms and cell-cell communication in multicellular organisms .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its highly reactive nature. It is rapidly absorbed into the systemic circulation via the lungs . It is then rapidly converted to nitrates and nitrites in the presence of oxygen, and readily reacts with oxidized hemoglobin to form methemoglobin . Nitrates are mainly eliminated in urine, whereas methemoglobin is metabolized into hemoglobin by endogenous reductases .

Result of Action

The result of this compound’s action is multifaceted. It can cause explosive reactions when interacting with many organic materials and powdered metals . In the human body, it causes adverse effects at the site of exposure due to its corrosive nature . In the environment, this compound decomposes into water, nitrogen dioxide, and oxygen, forming a brownish-yellow solution .

Scientific Research Applications

Nitric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the production of pharmaceuticals and in certain diagnostic procedures.

    Industry: Essential in the manufacture of fertilizers, explosives, and dyes.

Comparison with Similar Compounds

Properties

IUPAC Name

nitric acid
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InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
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InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)(O)[O-]
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Molecular Formula

HNO3
Record name NITRIC ACID, RED FUMING
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DSSTOX Substance ID

DTXSID5029685
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Molecular Weight

63.013 g/mol
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Physical Description

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F
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Solubility

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible
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Density

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50
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Vapor Density

Relative vapor density (air = 1): 2.2
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Vapor Pressure

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg
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Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON
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Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals

CAS No.

7697-37-2, 10361-80-5, 78989-43-2
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Record name NITRIC ACID
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Melting Point

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F
Record name NITRIC ACID, RED FUMING
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Record name NITRIC ACID (> 70% in water)
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Record name NITRIC ACID
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Nitric acid
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URL https://www.cdc.gov/niosh/npg/npgd0447.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitric Acid
Reactant of Route 2
Nitric Acid

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